N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Synthesis
Research involving compounds with similar complex structures often focuses on synthesizing heterocyclic systems, which are crucial in medicinal chemistry for their diverse biological activities. For example, the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other heterocycles demonstrates the versatility of related compounds in generating biologically active molecules with potential therapeutic applications (Selič et al., 1997).
Structural Analyses and Bioactivity Screening
Compounds with similar chemical backbones are subjected to structural analyses and bioactivity screenings to determine their potential as drug candidates. For instance, the synthesis and characterization of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, promoted by carbodiimide condensation, highlight the importance of structural innovation in discovering new bioactive molecules (Yu et al., 2014).
Applications in Material Science
Research on complex organic compounds often extends beyond pharmacology into materials science, where their unique properties can contribute to the development of new materials or coatings. For example, the study of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of hybrid networks showcases the interdisciplinary applications of complex organic molecules in creating advanced materials with improved properties (Batibay et al., 2020).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-12-5-13(2)7-14(6-12)20-18(27)10-25-9-17(28-4)16(26)8-15(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJDORDOSIZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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